molecular formula C17H15N3O B1619583 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol CAS No. 36289-13-1

2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol

Cat. No.: B1619583
CAS No.: 36289-13-1
M. Wt: 277.32 g/mol
InChI Key: XXBXEYPJLVNJQC-UHFFFAOYSA-N
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Description

2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol is a complex organic compound with the molecular formula C17H15N3O. This compound is part of the imidazole family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol typically involves the condensation of 2-phenyl-1H-imidazole with benzimidazole derivatives. One common method includes heating the reactants in ethanol under reflux conditions for about 30 minutes, yielding the desired product with a significant yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol stands out due to its unique structure, which combines the imidazole and benzimidazole rings.

Properties

IUPAC Name

2-(2-phenylimidazo[1,2-a]benzimidazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c21-11-10-19-16(13-6-2-1-3-7-13)12-20-15-9-5-4-8-14(15)18-17(19)20/h1-9,12,21H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXBXEYPJLVNJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C4=CC=CC=C4N=C3N2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353503
Record name 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36289-13-1
Record name 2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol
Reactant of Route 2
2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol
Reactant of Route 3
2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol
Reactant of Route 4
2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol
Reactant of Route 5
2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol
Reactant of Route 6
2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol

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